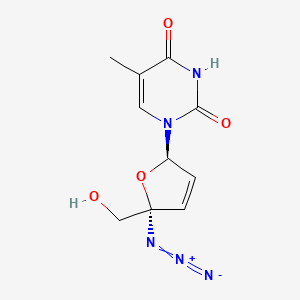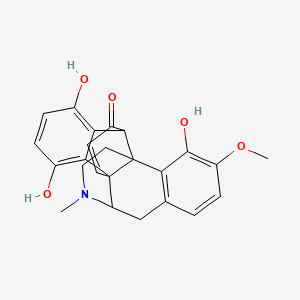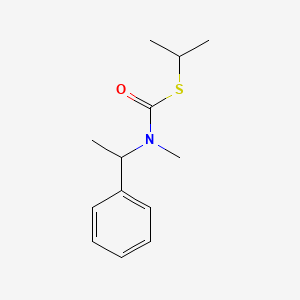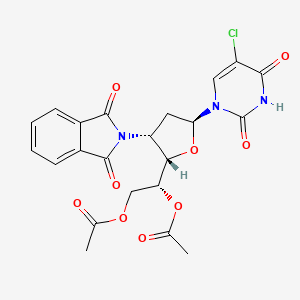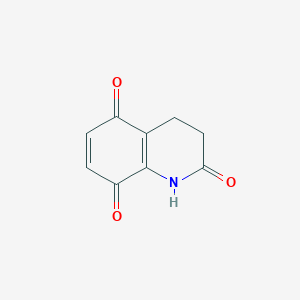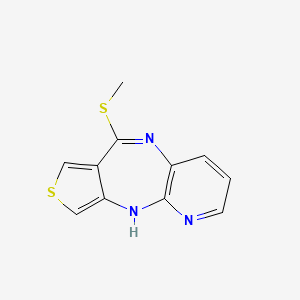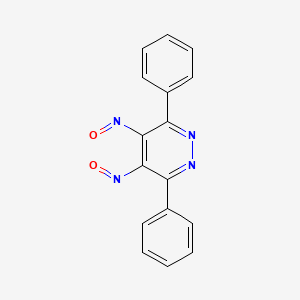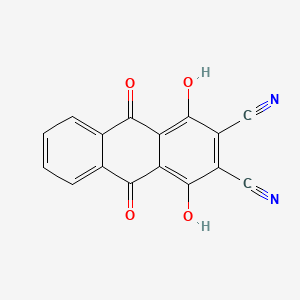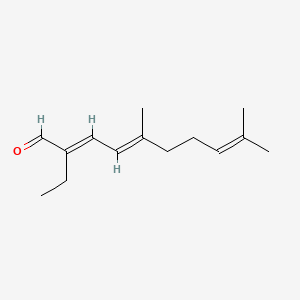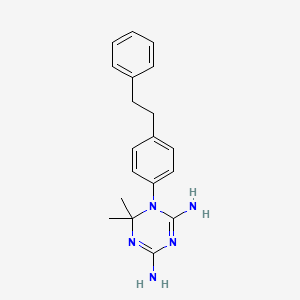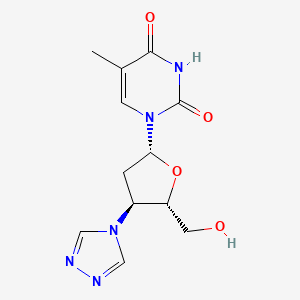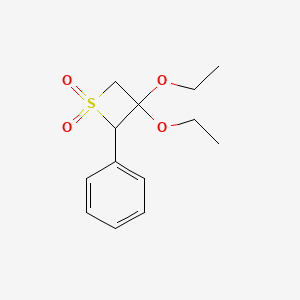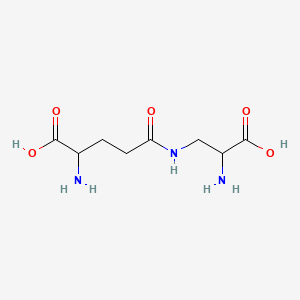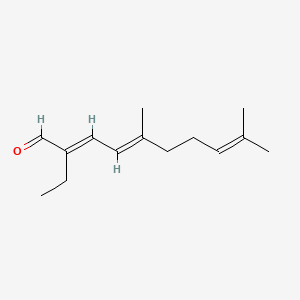
2-Ethyl-5,9-dimethyldeca-2,4,8-trienal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-5,9-dimethyldeca-2,4,8-trienal is an organic compound with the molecular formula C14H22O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO). This compound is known for its unique structure, which includes multiple double bonds and methyl groups, contributing to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,9-dimethyldeca-2,4,8-trienal typically involves the aldol condensation of suitable precursors. One common method is the reaction between 2-ethyl-5,9-dimethyl-2,4,8-decatrienal and an appropriate aldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale aldol condensation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired quality.
化学反应分析
Types of Reactions
2-Ethyl-5,9-dimethyldeca-2,4,8-trienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic addition reactions often involve reagents such as halogens (e.g., Br2) or hydrogen halides (e.g., HCl).
Major Products
Oxidation: 2-Ethyl-5,9-dimethyldeca-2,4,8-trienoic acid.
Reduction: 2-Ethyl-5,9-dimethyldeca-2,4,8-trienol.
Substitution: Various halogenated derivatives depending on the specific reagents used.
科学研究应用
2-Ethyl-5,9-dimethyldeca-2,4,8-trienal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the manufacture of fragrances and flavoring agents due to its unique aromatic properties.
作用机制
The mechanism of action of 2-Ethyl-5,9-dimethyldeca-2,4,8-trienal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s multiple double bonds also allow it to participate in various chemical reactions, influencing its biological activity.
相似化合物的比较
Similar Compounds
2-Ethyl-5,9-dimethyl-2,4,8-decatrienal: A closely related compound with similar structural features.
2,4,8-Decatrienal: Another aldehyde with a similar backbone but lacking the ethyl and methyl substitutions.
5,9-Dimethyldeca-2,4,8-trienal: Similar in structure but with different substituents.
Uniqueness
2-Ethyl-5,9-dimethyldeca-2,4,8-trienal is unique due to its specific combination of ethyl and methyl groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
85204-16-6 |
|---|---|
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC 名称 |
(2E,4E)-2-ethyl-5,9-dimethyldeca-2,4,8-trienal |
InChI |
InChI=1S/C14H22O/c1-5-14(11-15)10-9-13(4)8-6-7-12(2)3/h7,9-11H,5-6,8H2,1-4H3/b13-9+,14-10+ |
InChI 键 |
CBCNSUNKJFIOKF-UTLPMFLDSA-N |
手性 SMILES |
CC/C(=C\C=C(/C)\CCC=C(C)C)/C=O |
规范 SMILES |
CCC(=CC=C(C)CCC=C(C)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


